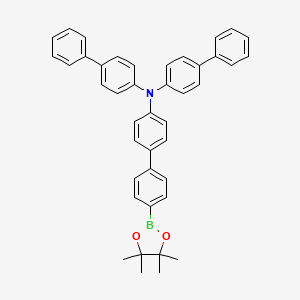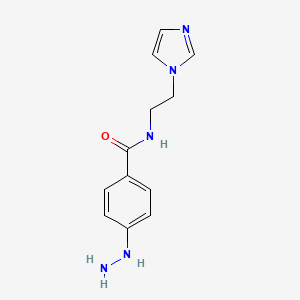
2-Amino-2-cyclohexyl-1-isoindol-2-ylethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chg-isoindole hydrochloride salt, also known by its IUPAC name (1S)-1-cyclohexyl-2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxoethanamine hydrochloride, is a compound with a molecular weight of 258.36 g/mol . This compound is notable for its unique structure, which includes a cyclohexyl group and an isoindole moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chg-isoindole hydrochloride salt typically involves the reaction of isoindoline N-oxides with acetic anhydride and triethylamine in chloroform at reduced temperatures . This method is known for its high yields and regiospecific elimination reactions, which result in the formation of 2-R-isoindoles .
Industrial Production Methods
Industrial production methods for Chg-isoindole hydrochloride salt are not extensively documented. general methods for producing similar salts involve the reaction of the base compound with hydrochloric acid, followed by crystallization and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Chg-isoindole hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The isoindole moiety can be oxidized to form isoindolinone or phthalimide derivatives.
Reduction: Reduction reactions can convert the isoindole ring to isoindoline.
Substitution: The compound can undergo substitution reactions, particularly at the isoindole ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, triethylamine, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
Major products formed from these reactions include isoindolinone, phthalimide, and various substituted isoindole derivatives .
Aplicaciones Científicas De Investigación
Chg-isoindole hydrochloride salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Chg-isoindole hydrochloride salt involves its interaction with specific molecular targets and pathways. The isoindole moiety can interact with various enzymes and receptors, influencing cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Chg-isoindole hydrochloride salt can be compared with other similar compounds, such as:
Isoindoline: A reduced form of isoindole, used in similar applications but with different reactivity.
Isoindolinone: An oxidized form of isoindole, known for its stability and use in pharmaceutical applications.
Phthalimide: Another oxidized derivative, widely used in organic synthesis and industrial applications.
The uniqueness of Chg-isoindole hydrochloride salt lies in its specific structure, which combines the properties of both cyclohexyl and isoindole groups, making it versatile for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C16H21ClN2O |
|---|---|
Peso molecular |
292.80 g/mol |
Nombre IUPAC |
2-amino-2-cyclohexyl-1-isoindol-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-12,15H,1-3,6-7,17H2;1H |
Clave InChI |
LKZXLCYGVLHIAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C(=O)N2C=C3C=CC=CC3=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)


![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)


![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)




![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
